Sordidin
Overview
Description
Sordidin is a male-produced aggregation pheromone of the banana weevil, Cosmopolites sordidus. This compound plays a crucial role in the pest management of banana plantations by attracting both male and female weevils to traps, thereby helping to control their population .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sordidin involves several steps starting from commercially available 4-methylpent-4-en-2-ol. The preparation of exo-β-sordidin and endo-β-sordidin is achieved via the anti epoxide, which is derived through iodocarbonation of 4-methylpent-4-en-2-ol. The endo-α-sordidin and exo-α-sordidin are prepared from the corresponding syn epoxide, available through stereo-controlled epoxidation of the triisopropylsilyloxy derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the efficient synthesis of diastereoisomers of this compound, which are then used in field tests to increase the capture rates of banana weevils in plantations .
Chemical Reactions Analysis
Types of Reactions
Sordidin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the structure of this compound, leading to different isomers.
Substitution: This compound can undergo substitution reactions where certain groups in the molecule are replaced by others.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include iodocarbonation agents, epoxidation reagents, and alkylating agents. The conditions for these reactions typically involve controlled temperatures and the use of specific catalysts to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound include its various isomers, such as exo-β-sordidin, endo-β-sordidin, endo-α-sordidin, and exo-α-sordidin. These isomers have been shown to significantly increase the capture rates of banana weevils in field tests .
Scientific Research Applications
Sordidin has several scientific research applications, particularly in the field of pest management. It is used as an aggregation pheromone to attract banana weevils to traps, thereby helping to control their population in banana plantations. This environmentally friendly approach reduces the need for synthetic pesticides and promotes sustainable agriculture .
Mechanism of Action
The mechanism of action of sordidin involves its role as an aggregation pheromone. This compound is produced by male banana weevils and attracts both male and female weevils to the source. This aggregation behavior is exploited in pest management strategies to trap and control the weevil population. The molecular targets and pathways involved in this mechanism are related to the olfactory receptors of the weevils, which detect the pheromone and trigger the aggregation response .
Comparison with Similar Compounds
Sordidin is unique compared to other similar compounds due to its specific role as an aggregation pheromone for the banana weevil. Similar compounds include other pheromones used in pest management, such as:
Methyl eugenol: Used to attract fruit flies.
Cuelure: Another fruit fly attractant.
Ferrolure: Used to attract bark beetles.
These compounds, like this compound, are used in integrated pest management strategies to control pest populations in various agricultural settings.
Properties
IUPAC Name |
(1S,3R,5R,7S)-1-ethyl-3,5,7-trimethyl-2,8-dioxabicyclo[3.2.1]octane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-5-11-8(2)6-10(4,13-11)7-9(3)12-11/h8-9H,5-7H2,1-4H3/t8-,9+,10+,11-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOGJGKGBKZOEKZ-ZDCRXTMVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12C(CC(O1)(CC(O2)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]12[C@H](C[C@@](O1)(C[C@H](O2)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162490-88-2 | |
Record name | (1S,3R, 5R,7S) 2,8-dioxa-1-ethyl-3,5,7-trimethyl bicyclo (3,2,1) octane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Sordidin and what is its ecological significance?
A1: this compound is a bicyclic acetal compound identified as a male-produced aggregation pheromone for the banana weevil, Cosmopolites sordidus. [, ] This weevil species is a significant pest in banana plantations worldwide. [, ] The pheromone plays a crucial role in the weevil's communication, facilitating the aggregation of both males and females. [, , ]
Q2: How does this compound interact with the banana weevil to elicit an effect?
A2: this compound is a volatile compound released by male banana weevils. [] While the exact mechanism of perception remains to be fully elucidated, it's understood that the pheromone binds to specialized receptors in the weevil's antennae. This interaction triggers a signaling cascade that ultimately results in the observed attraction and aggregation behavior. [] Interestingly, field trials suggest that this compound's attractiveness is significantly enhanced when presented in conjunction with host plant odors, highlighting a synergistic effect. []
Q3: What is the chemical structure of this compound?
A3: this compound is a bicyclic acetal with the IUPAC name (1S,3R,5R,7S)-1-ethyl-3,5,7-trimethyl-2,8-dioxabicyclo[3.2.1]octane. [, ]
Q4: What are the potential applications of this compound in pest management?
A5: this compound's ability to attract banana weevils makes it a promising tool for developing integrated pest management strategies. [, , ] Research indicates its potential use in:
- Monitoring: Pheromone-baited traps can be used to monitor weevil populations, providing valuable information for pest management decisions. [, ]
- Mass Trapping: Deploying a large number of pheromone traps can help to suppress weevil populations by attracting and capturing a significant proportion of the population, as demonstrated in field studies. [, ]
- Attract-and-Kill: Combining this compound with entomopathogenic fungi, like Beauveria bassiana, in an attract-and-kill approach has shown promise in laboratory and field settings. [, ] This method enhances the dissemination of the biocontrol agent, leading to increased weevil mortality. [, ]
Q5: Are there any challenges associated with the use of this compound in pest control?
A5: While this compound holds great potential, several factors can influence its efficacy in field applications:
- Release Rates: Maintaining an optimal pheromone release rate from traps is crucial for long-term attraction. [] Environmental factors like temperature and humidity can affect the release rate and need to be considered.
- Trap Design: The design and placement of traps can significantly impact their effectiveness in capturing weevils. []
- Integration with other methods: this compound is likely most effective when used as a component of an integrated pest management program alongside other control tactics. []
Q6: Have there been any studies on the synthesis of this compound?
A7: Yes, several research groups have successfully synthesized both the racemic and enantiomerically pure forms of this compound. [, , , , , , , , , , , , , , , , , , ] These synthetic approaches utilize a variety of strategies, including chiral starting materials and asymmetric catalysts, to achieve the desired stereochemistry. [, ] The availability of synthetic this compound is essential for research and development of pest control tools.
Q7: How does the migration potential of the banana weevil impact the effectiveness of this compound-based control?
A8: While generally considered sedentary, Cosmopolites sordidus exhibits greater migration potential than previously thought. [] Mark-recapture studies reveal that weevils can move considerable distances, particularly when attracted by pheromone traps or fresh pseudostem baits. [] This finding emphasizes the importance of considering weevil dispersal patterns when designing and implementing this compound-based control strategies, particularly in the context of preventing infestations in new plantations. []
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